molecular formula C19H24N2O B8252226 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one

6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one

Cat. No.: B8252226
M. Wt: 296.4 g/mol
InChI Key: ZNSBOFUMSYKQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a cyclohexyl group and a 5-methylpyridin-2-yl substituent at the ethyl bridge of the pyridone core. This compound is commercially available with a purity of 97% (CAS: 502-93-9) and a molecular weight of 345.37 g/mol (C₁₆H₂₂F₃N₃O₂) . It is supplied as a solid with recommended storage at -20°C or 4°C for stability.

Properties

IUPAC Name

6-[1-cyclohexyl-1-(5-methylpyridin-2-yl)ethyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-14-11-12-16(20-13-14)19(2,15-7-4-3-5-8-15)17-9-6-10-18(22)21-17/h6,9-13,15H,3-5,7-8H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSBOFUMSYKQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C(C)(C2CCCCC2)C3=CC=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one involves multiple steps, typically starting with the preparation of the pyridine and pyridone rings. The cyclohexyl and methylpyridinyl groups are then introduced through a series of reactions, including alkylation and cyclization . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted several pharmacological activities associated with this compound:

1. Anticancer Activity

  • Compounds with similar structural features have demonstrated promising anticancer properties. Research into derivatives of pyridinones has shown efficacy against various cancer cell lines, suggesting that 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antiviral Properties

  • The compound's structural similarity to known antiviral agents suggests potential activity against viral pathogens. Studies are ongoing to evaluate its effectiveness against viruses like influenza by targeting viral polymerases, which are crucial for viral replication .

3. Neuropharmacological Effects

  • There is growing interest in the neuropharmacological applications of pyridine derivatives. Compounds with similar frameworks have been investigated for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

Case Study 1: Anticancer Efficacy

A study published in the Bulletin of the Chemical Society of Ethiopia explored novel pyridinone derivatives, revealing that certain modifications could enhance anticancer activity significantly. The study suggested that the introduction of bulky substituents like cyclohexyl could improve selectivity towards cancerous cells while reducing toxicity to normal cells .

Case Study 2: Antiviral Activity

Research focused on the development of antiviral agents has shown that compounds similar to 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one can disrupt viral protein-protein interactions essential for viral replication. In vitro assays demonstrated that these compounds inhibited the replication of influenza A virus effectively .

Summary Table of Applications

Application TypeDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; modifies cell cycle dynamics
Antiviral PropertiesInhibits replication of influenza virus; targets viral polymerases
NeuropharmacologicalPotential modulation of neurotransmitter systems for anxiety/depression

Mechanism of Action

The mechanism of action of 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one involves its role as a ligand in palladium-catalyzed reactions. The compound coordinates with palladium to form a complex that facilitates the activation of β-methylene C-H bonds in aliphatic carboxylic acids. This activation allows for selective dehydrogenation and other transformations .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s cyclohexyl group enhances lipophilicity compared to benzyl or phenyl analogs (e.g., 5l, 5o), which may improve membrane permeability but reduce aqueous solubility .
  • Pharmacokinetics (PK): Piperazine-containing derivatives (e.g., 1o, 1q) demonstrate superior solubility and oral bioavailability compared to non-polar analogs, though P-gp efflux remains a challenge .
  • Therapeutic Activity : Fluorinated derivatives (e.g., 4p) show analgesic activity, while dichlorophenyl-substituted compounds (e.g., 5b) exhibit anticancer effects via cell cycle modulation .

Biological Activity

6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one, identified by its CAS number 2672502-93-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19_{19}H24_{24}N2_2O, with a molecular weight of 296.41 g/mol. Its structure features a pyridinone core with cyclohexyl and 5-methylpyridine substituents, which may contribute to its biological properties.

Mechanisms of Biological Activity

Research indicates that the compound functions primarily as a ligand in catalytic reactions, notably in palladium-catalyzed transformations. The compound has been utilized to facilitate the dehydrogenation of aliphatic carboxylic acids through C–H activation, showcasing its role in synthetic organic chemistry which may have implications in drug development .

Anticancer Potential

Recent studies have highlighted the anticancer potential of pyridine derivatives, including those structurally similar to 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one. For instance, compounds with similar functionalities have demonstrated inhibitory effects on various cancer cell lines. Notably, derivatives showed IC50_{50} values in the low micromolar range against human cancer cell lines such as HCT-15 and MDA-MB-468 .

Case Studies

A detailed examination of related compounds reveals significant insights into their biological activities:

CompoundTargetIC50_{50} (µM)Notes
Compound AHCT-150.4Inhibits tubulin polymerization
Compound BMDA-MB-4680.8Induces apoptosis via caspase activation
6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-oneTBDTBDPotential for further exploration

Inhibitory Activities

The compound's structure suggests potential interactions with key biological targets such as protein kinases and enzymes involved in cancer progression. Similar compounds have shown inhibitory potency against various enzymes relevant to cancer biology, including:

  • Histone Deacetylases (HDACs) : These enzymes are critical in regulating gene expression and are often overactive in cancer cells.
  • Carbonic Anhydrase (CA) : Inhibition of CA has been linked to reduced tumor growth and metastasis.

Q & A

Q. What are the recommended synthetic routes for 6-(1-cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with the formation of the pyridinone core followed by functionalization with cyclohexyl and 5-methylpyridin-2-yl groups. Key steps include:
  • One-pot synthesis for intermediate dihydropyrimidinones (analogous to methods in ).
  • Schiff base condensation or nucleophilic substitution to introduce substituents (as seen in ).
    Purity validation :
  • HPLC with UV detection (≥95% purity threshold, as per ).
  • NMR (¹H/¹³C) for structural confirmation, focusing on cyclohexyl proton splitting and pyridinone carbonyl signals.

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodological Answer :
  • UV-Vis spectroscopy to monitor degradation kinetics in buffers (pH 1–13).
  • LC-MS to identify breakdown products, such as hydrolyzed pyridinone derivatives.
  • Thermogravimetric analysis (TGA) for thermal stability assessment.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?

  • Methodological Answer :
  • Perform solubility parameter calculations (Hansen or Hildebrand) using software like COSMO-RS, then validate experimentally via shake-flask method in solvents (e.g., DMSO, water-ethanol mixtures).
  • Use dynamic light scattering (DLS) to detect aggregation, which may explain discrepancies.
  • Cross-reference with X-ray crystallography () to assess crystal packing effects on solubility.

Q. What experimental design strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent polarity).
  • In situ monitoring : Use ReactIR to track reaction progress and identify intermediates.
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

  • Methodological Answer :
  • Systematic substitution : Synthesize analogs with modified cyclohexyl or pyridinyl groups (e.g., fluorinated or methylated variants).
  • In vitro assays :
  • Enzyme inhibition (e.g., kinase assays) using fluorescence polarization.
  • Cytotoxicity profiling in cancer cell lines (IC₅₀ determination via MTT assay).
  • Molecular docking : Compare binding affinities to target proteins (e.g., PARP-1 or CYP450 isoforms).

Q. What methodologies are suitable for assessing environmental fate and ecotoxicology?

  • Methodological Answer :
  • Environmental partitioning studies : Measure log Kow (octanol-water coefficient) and soil adsorption coefficients (Kd).
  • Ecotoxicology :
  • Daphnia magna acute toxicity (OECD 202 guideline).
  • Algal growth inhibition tests (OECD 201).

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between in vitro bioactivity and in vivo efficacy?

  • Methodological Answer :
  • Pharmacokinetic profiling : Conduct ADME studies (e.g., hepatic microsome stability, plasma protein binding).
  • Metabolite identification : Use HR-MS/MS to detect phase I/II metabolites that may reduce efficacy.
  • Tissue distribution studies : Radiolabel the compound and track accumulation in target organs.

Q. What statistical approaches are recommended for analyzing heterogeneous biological replicate data?

  • Methodological Answer :
  • Mixed-effects models to account for variability between batches or operators.
  • Principal Component Analysis (PCA) to identify outliers in high-dimensional datasets (e.g., omics data).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.